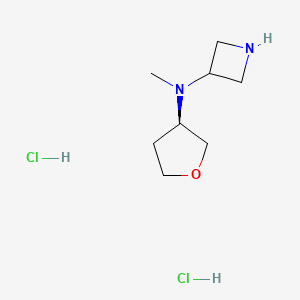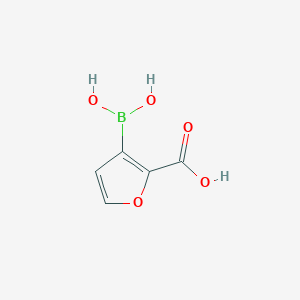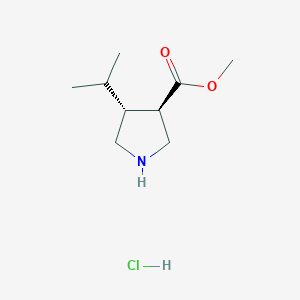
(R)-N-Methyl-N-(tetrahydrofuran-3-yl)-azetidin-3-amine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(R)-N-Methyl-N-(tetrahydrofuran-3-yl)-azetidin-3-amine dihydrochloride is a useful research compound. Its molecular formula is C8H17ClN2O and its molecular weight is 192.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for (R)-N-Methyl-N-(tetrahydrofuran-3-yl)-azetidin-3-amine dihydrochloride involves the reaction of (R)-3-Amino-1-butanol with tetrahydrofuran and subsequent reaction with N-methylazetidine in the presence of a reducing agent. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt.", "Starting Materials": [ "(R)-3-Amino-1-butanol", "Tetrahydrofuran", "N-methylazetidine", "Reducing agent", "Hydrochloric acid" ], "Reaction": [ "(R)-3-Amino-1-butanol is reacted with tetrahydrofuran in the presence of a reducing agent to form (R)-3-(tetrahydrofuran-3-yl)azetidin-3-amine.", "The resulting product is then reacted with N-methylazetidine to form (R)-N-Methyl-N-(tetrahydrofuran-3-yl)-azetidin-3-amine.", "The final step involves treatment of the product with hydrochloric acid to obtain the dihydrochloride salt of (R)-N-Methyl-N-(tetrahydrofuran-3-yl)-azetidin-3-amine." ] } | |
CAS番号 |
1403763-30-3 |
分子式 |
C8H17ClN2O |
分子量 |
192.68 g/mol |
IUPAC名 |
N-methyl-N-[(3R)-oxolan-3-yl]azetidin-3-amine;hydrochloride |
InChI |
InChI=1S/C8H16N2O.ClH/c1-10(8-4-9-5-8)7-2-3-11-6-7;/h7-9H,2-6H2,1H3;1H/t7-;/m1./s1 |
InChIキー |
CNKRKTYXLYTSBE-OGFXRTJISA-N |
異性体SMILES |
CN([C@@H]1CCOC1)C2CNC2.Cl |
SMILES |
CN(C1CCOC1)C2CNC2.Cl.Cl |
正規SMILES |
CN(C1CCOC1)C2CNC2.Cl |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![7-Chloroimidazo[1,2-A]pyridin-2-amine](/img/structure/B1430967.png)

![1-((2-chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methyl)-N-methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine](/img/structure/B1430969.png)
![Methyl 6-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}-2,5-dichloropyrimidine-4-carboxylate](/img/structure/B1430970.png)
![Methyl 6-({[(tert-butoxy)carbonyl]amino}amino)-2,5-dichloropyrimidine-4-carboxylate](/img/structure/B1430972.png)

![6-Chloroimidazo[1,5-A]pyridine](/img/structure/B1430976.png)
![7-Oxaspiro[3.5]nonan-1-one](/img/structure/B1430979.png)
